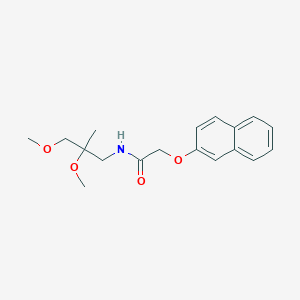

N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-18(22-3,13-21-2)12-19-17(20)11-23-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,11-13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUPHGEWZYEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C18H23NO3

- Molecular Weight: 301.386 g/mol

- Purity: Typically 95%.

The compound is believed to exhibit its biological effects primarily through modulation of neurotransmitter receptors, particularly histamine receptors. It may act as an antagonist at H1 and H3 receptor sites, influencing various physiological processes such as inflammation and neurotransmission .

Biological Activities

- Antihistaminic Activity:

- Neuroprotective Effects:

-

Antitumor Potential:

- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate these pathways fully.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential effects of this compound:

-

Study on Histamine Receptor Antagonists:

A study evaluated the pharmacokinetics and biological effects of various H1 antagonists, revealing that compounds with similar structures exhibited significant antihistaminic activity and long durations of action in vivo . This suggests that this compound may also have prolonged effects. -

Neuroprotective Study:

Research focusing on NMDA receptor antagonists highlighted compounds that modulate glutamate signaling pathways effectively. The implications for neuroprotection are significant, suggesting that further research into this compound could reveal similar protective effects against excitotoxicity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with naphthalene-derived substituents, but its unique 2,3-dimethoxy-2-methylpropyl group distinguishes it from analogs. Key structural analogs include:

Key Differences :

- Naphthalene Position : The 2-yloxy group in the target compound vs. 1-yloxy in compounds alters electronic and steric profiles, affecting binding interactions .

- Nitrogen Substituents: The 2,3-dimethoxy-2-methylpropyl group introduces steric bulk and lipophilicity, contrasting with morpholinoethyl () or nitrophenyl groups (), which may influence solubility and target affinity .

Spectral and Physicochemical Properties

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

- IR Spectra : Analogs exhibit peaks for –NH (~3260–3300 cm⁻¹), C=O (~1670–1680 cm⁻¹), and C–O (~1250–1275 cm⁻¹). The target compound’s dimethoxypropyl group may show additional C–O stretching near 1100–1200 cm⁻¹ .

- NMR Shifts: 1H NMR: Methoxy protons in the target compound’s substituent would resonate at δ ~3.2–3.5 ppm, distinct from nitrophenyl (δ ~8.0–8.6 ppm) or morpholinoethyl (δ ~2.5–3.0 ppm) signals . 13C NMR: The quaternary carbon in 2-methylpropyl may appear at δ ~70–80 ppm, contrasting with triazole carbons (δ ~140–150 ppm) in analogs .

High-Resolution Mass Spectrometry (HRMS)

All analogs (e.g., 6b, 7c) show <0.001% error between calculated and observed [M+H]⁺ values, confirming structural integrity . The target compound’s HRMS would similarly validate its molecular formula.

Cytotoxicity and Anti-Cancer Effects

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Exhibits IC50 of 3.16 µM against HeLa cells, comparable to cisplatin .

- Phenoxy Acetamide Derivatives: Compounds with morpholine or piperidine substituents () show anti-cancer activity via MTT assay, suggesting substituent-dependent efficacy .

Inferences for the Target Compound :

- Steric hindrance from the branched substituent could modulate interactions with biological targets (e.g., enzymes or receptors) compared to planar nitrophenyl groups .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide?

The compound can be synthesized via a multi-step process:

- Alkylation of naphthol : React 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form (2-prop-2-yn-1-yloxy)naphthalene derivatives .

- Azide formation : Convert 2-chloro-N-phenylacetamides (prepared from anilines and chloroacetyl chloride) to 2-azido-N-phenylacetamides via nucleophilic substitution with NaN₃ .

- 1,3-Dipolar cycloaddition : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the alkyne and azide intermediates in a tert-BuOH/H₂O solvent system to yield triazole-linked acetamide derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-O at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substituent positions and stereochemistry. For example, the naphthalen-2-yloxy group shows distinct aromatic proton signals at δ 7.2–8.4 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.001 Da) .

Q. What purification strategies are effective for isolating the target compound?

Post-synthesis, use:

- Liquid-liquid extraction : Ethyl acetate for organic-phase separation .

- Recrystallization : Ethanol or methanol to remove impurities .

- Column chromatography : Hexane/ethyl acetate gradients for resolving structurally similar byproducts .

Advanced Research Questions

Q. How can CuAAC reaction efficiency be optimized for triazole-containing analogs?

- Catalyst loading : 10 mol% Cu(OAc)₂ minimizes side reactions while ensuring high yields .

- Solvent system : A 3:1 tert-BuOH/H₂O ratio balances solubility and reaction kinetics .

- Reaction time : 6–8 hours at room temperature prevents decomposition of heat-sensitive intermediates .

- Monitoring : TLC with hexane/ethyl acetate (8:2) tracks progress and identifies optimal quenching points .

Q. How to address discrepancies in NMR data for derivatives with electron-withdrawing substituents?

- Comparative analysis : Nitro groups (e.g., in 6b/6c) cause downfield shifts in aromatic protons (δ 8.0–8.6 ppm) due to electron withdrawal .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., triazole protons at δ 8.3–8.4 ppm) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) validates ambiguous assignments .

Q. What strategies mitigate low yields during the alkylation of naphthol derivatives?

- Base optimization : Increase K₂CO₃ stoichiometry (1.5–2.0 equivalents) to enhance deprotonation of naphthol .

- Temperature control : Maintain 0°C during propargyl bromide addition to suppress dimerization .

- Reagent purity : Use freshly distilled propargyl bromide to avoid hydrolysis byproducts .

Q. How to analyze conflicting bioactivity data in structurally similar analogs?

- SAR studies : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends .

- Docking simulations : Map triazole-acetamide interactions with target proteins using software like AutoDock .

- Metabolic profiling : LC-MS identifies degradation products that may skew bioassay results .

Methodological Notes

- Contradiction management : Cross-validate spectral data with computational tools (e.g., Gaussian for IR/NMR prediction) to resolve ambiguities .

- Scale-up challenges : Replace DMF with acetonitrile in alkylation steps to simplify solvent removal .

- Safety protocols : Handle NaN₃ and Cu(OAc)₂ in fume hoods due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.